![molecular formula C15H16N2O5 B2463922 Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 341967-20-2](/img/structure/B2463922.png)
Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
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Overview
Description
Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a synthetic compound . It is also known as ethyl olivetolate.
Molecular Structure Analysis
The molecular formula of this compound is C15H16N2O5 . The InChI code is 1S/C15H16N2O5/c1-3-22-12(18)9-17-14(20)13(19)16(15(17)21)8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.3 . It is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
1. Heterocyclic Synthesis
Ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates were prepared and treated with ammonia, primary amines, or hydrazine to give 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione derivatives. These derivatives were obtained by reacting ethyl bromoacetate with 1,5-dibenzylidenecarbonohydrazide sodium salt (Milcent, Barbier, Yver, & Mazouz, 1991).
2. Antioxidant Activities
Ethyl acetate and n-butanol fractions of walnut kernels showed DPPH scavenging activities. Ethyl gallate, among other phenolic compounds, was isolated and identified in Juglans regia, contributing to its antioxidant activities (Zhang, Liao, Moore, Wu, & Wang, 2009).
3. Catalysis in Asymmetric Michael Reactions
1,2-Bis(2-methylphenyl)ethylene-1,2-diamine, a chiral framework for 2-(1-benzyl-2-hydroxyethyl)imino-1,3-dimethylimidazolidine, showed catalysis ability in asymmetric Michael reactions involving t-butyl diphenyliminoacetate and ethyl acrylate (Ryoda, Yajima, Haga, Kumamoto, Nakanishi, Kawahata, Yamaguchi, & Ishikawa, 2008).
4. Ionic Liquid-Catalyzed Synthesis
1-Ethyl-3-methylimidazole acetate ([EMIM]OAc) was a catalyst for the synthesis of 2-aryl-4,5-diphenyl imidazoles, showing advantages like avoiding harmful catalysts and high yields (Zang, Su, Mo, Cheng, & Jun, 2010).
5. Synthesis of Pyridazinone Derivatives
(E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate was synthesized and characterized, contributing to the study of pyridazinone derivatives (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).
6. Synthesis of Polyfunctionally Substituted Derivatives
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
7. Transesterification/Acylation Reactions
N-Heterocyclic carbenes, including imidazol-2-ylidenes, were efficient catalysts in transesterification, mediating acylation of alcohols with enol acetates at room temperature (Grasa, Gueveli, Singh, & Nolan, 2003).
8. Aldose Reductase Inhibition
3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids showed inhibitory activity against aldose reductase, with potential therapeutic implications (Ishii, Kotani, Nagaki, Shibayama, Toyomaki, Okukado, Ienaga, & Okamoto, 1996).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[3-[(3-methylphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-22-12(18)9-17-14(20)13(19)16(15(17)21)8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNMKBIFHNSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666690 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate |
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